molecular formula C16H24BrN3O2 B8198893 (2R,5S)-tert-Butyl 4-(5-bromopyridin-2-yl)-2,5-dimethylpiperazine-1-carboxylate

(2R,5S)-tert-Butyl 4-(5-bromopyridin-2-yl)-2,5-dimethylpiperazine-1-carboxylate

Cat. No.: B8198893
M. Wt: 370.28 g/mol
InChI Key: WQQXPESJCIOLKQ-NWDGAFQWSA-N
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Description

(2R,5S)-tert-Butyl 4-(5-bromopyridin-2-yl)-2,5-dimethylpiperazine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a bromopyridinyl group and a tert-butyl ester, making it a unique molecule for study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-tert-Butyl 4-(5-bromopyridin-2-yl)-2,5-dimethylpiperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. The process often includes:

    Formation of the Piperazine Ring: This can be achieved through cyclization reactions involving appropriate diamines and dihalides under controlled conditions.

    Introduction of the Bromopyridinyl Group: This step involves the bromination of a pyridine derivative, followed by its attachment to the piperazine ring through nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the piperazine derivative with tert-butyl chloroformate under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-tert-Butyl 4-(5-bromopyridin-2-yl)-2,5-dimethylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis can produce the corresponding carboxylic acid.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2R,5S)-tert-Butyl 4-(5-bromopyridin-2-yl)-2,5-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methylpyridine: This compound shares the bromopyridinyl group but lacks the piperazine ring and tert-butyl ester.

    2,5-Dibromopyridine: Similar in structure but with two bromine atoms on the pyridine ring.

    6-Bromopyridine-3-carboxylic acid: Contains a bromopyridinyl group and a carboxylic acid but lacks the piperazine ring and tert-butyl ester.

Uniqueness

(2R,5S)-tert-Butyl 4-(5-bromopyridin-2-yl)-2,5-dimethylpiperazine-1-carboxylate is unique due to its combination of a piperazine ring, a bromopyridinyl group, and a tert-butyl ester

Properties

IUPAC Name

tert-butyl (2R,5S)-4-(5-bromopyridin-2-yl)-2,5-dimethylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrN3O2/c1-11-10-20(15(21)22-16(3,4)5)12(2)9-19(11)14-7-6-13(17)8-18-14/h6-8,11-12H,9-10H2,1-5H3/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQXPESJCIOLKQ-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CN1C(=O)OC(C)(C)C)C)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN([C@H](CN1C(=O)OC(C)(C)C)C)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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